molecular formula C13H12N2O5S B12674324 3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid CAS No. 85237-59-8

3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid

Cat. No.: B12674324
CAS No.: 85237-59-8
M. Wt: 308.31 g/mol
InChI Key: CUQJYQHDIVIFIF-UHFFFAOYSA-N
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Description

3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes an amino group, a benzamido group, a hydroxy group, and a sulfonic acid group. This compound is known for its diverse chemical properties and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:

    Nitration: The initial aromatic compound undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Amidation: The amino group is then reacted with benzoyl chloride to form the benzamido group.

    Sulfonation: Finally, the compound undergoes sulfonation using sulfuric acid to introduce the sulfonic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The benzamido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique functional groups.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to active sites of enzymes, inhibiting their activity. For example, the sulfonic acid group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. The benzamido group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-hydroxybenzenesulphonic acid: Lacks the benzamido group, making it less versatile in certain applications.

    5-Benzamido-4-hydroxybenzenesulphonic acid: Lacks the amino group, affecting its reactivity and binding properties.

    3-Amino-5-benzamido-4-methoxybenzenesulphonic acid: Contains a methoxy group instead of a hydroxy group, altering its chemical properties.

Uniqueness

3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid is unique due to the presence of all four functional groups (amino, benzamido, hydroxy, and sulfonic acid) in a single molecule. This combination of functional groups provides a wide range of reactivity and binding capabilities, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

85237-59-8

Molecular Formula

C13H12N2O5S

Molecular Weight

308.31 g/mol

IUPAC Name

3-amino-5-benzamido-4-hydroxybenzenesulfonic acid

InChI

InChI=1S/C13H12N2O5S/c14-10-6-9(21(18,19)20)7-11(12(10)16)15-13(17)8-4-2-1-3-5-8/h1-7,16H,14H2,(H,15,17)(H,18,19,20)

InChI Key

CUQJYQHDIVIFIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2O)N)S(=O)(=O)O

Origin of Product

United States

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